Terbutylazine-2-hydroxy
Overview
Description
Terbutylazine-2-hydroxy, also known as Hydroxyterbuthylazine, is a metabolite of the herbicide terbutylazine . It has a molecular formula of C9H17N5O and a molecular weight of 211.26 .
Molecular Structure Analysis
Terbutylazine-2-hydroxy is a diamino-1,3,5-triazine that is 1,3,5-triazin-2-ol substituted by a tert-butylamino group at position 4 and an ethylamino group at position 6 .Scientific Research Applications
Sorption Properties of Specific Polymeric Microspheres
Specific Scientific Field
This research falls under the field of Chemistry , specifically focusing on the interaction between specific polymeric microspheres and Terbutylazine-2-hydroxy .
Summary of the Application
The research investigates the sorption properties of poly(divinylbenzene) modified in the Diels–Alder reaction towards persistent and mobile metabolites of terbuthylazine . The study aims to examine the efficiency of desethyl-terbuthylazine and 2-hydroxy-terbuthylazine adsorption on the specific adsorbent .
Methods of Application or Experimental Procedures
The batch experiments were carried out to examine the efficiency of desethyl-terbuthylazine and 2-hydroxy-terbuthylazine adsorption on the specific adsorbent . The impact of different factors on the adsorption process was also studied .
Results or Outcomes Obtained
The results fit well to a pseudo-second order kinetic model . It was confirmed that hydrogen bonds play an important role in the studied systems . Five times greater sorption of 2-hydroxy-terbuthylazine than desethyl-terbuthylazine was observed . The equilibrium data in the batch study fit the Freundlich isotherm for 2-hydroxy-terbuthylazine, and for desethyl-terbuthylazine the Temkin and Dubinin–Radushkevich models were better . The adsorption capacities obtained under dynamic conditions were comparable with batch results .
Effects on DNA Integrity in Human and Mouse Cells
Specific Scientific Field
This research falls under the field of Biomedical Sciences , specifically focusing on the effects of Terbutylazine-2-hydroxy on DNA integrity in human and mouse cells .
Methods of Application or Experimental Procedures
The research was conducted on human peripheral blood, isolated lymphocytes, and HepG2 cells exposed for 4 hours to terbuthylazine at various concentrations . The levels of DNA damage were measured using alkaline and hOGG1-modified comet assays .
Results or Outcomes Obtained
The results suggested low terbuthylazine cytotoxicity in non-target cells . Acute in vitro exposure of human lymphocytes and HepG2 cells to terbuthylazine resulted in low-level DNA instability . The mechanisms behind the DNA damage indicated that oxidative DNA damage did not prevail in the overall damage .
Safety And Hazards
properties
IUPAC Name |
6-(tert-butylamino)-4-(ethylamino)-1H-1,3,5-triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-5-10-6-11-7(13-8(15)12-6)14-9(2,3)4/h5H2,1-4H3,(H3,10,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCZOJKXCTBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216888 | |
Record name | Hydroxyterbuthylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terbutylazine-2-hydroxy | |
CAS RN |
66753-07-9 | |
Record name | Hydroxyterbuthylazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66753-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazin-2(1H)-one, 4-((1,1-dimethylethyl)amino)-6-(ethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyterbuthylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUTYLAZINE-2-HYDROXY | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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